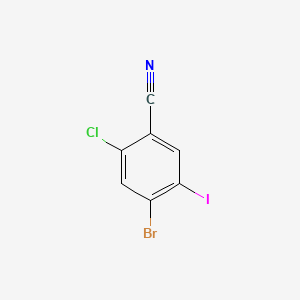

4-Bromo-2-chloro-5-iodobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2BrClIN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzonitrile derivatives under controlled conditions. For instance, a stepwise halogenation process can be employed where each halogen is introduced sequentially using specific reagents and catalysts. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and temperatures are carefully controlled to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The process parameters, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the nitrile group or halogen atoms are involved.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with a boronic acid .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-2-chloro-5-iodobenzonitrile is C₇H₂BrClIN. It features a benzene ring substituted with three halogen atoms (bromine, chlorine, and iodine) and a nitrile group. This unique structure enhances its electrophilic character, making it a versatile compound in organic synthesis.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenation pattern allows for selective reactions that facilitate the creation of pharmaceuticals and agrochemicals. It is particularly valuable in:

- Pharmaceutical Development : The compound can be modified to create derivatives with potential therapeutic effects, such as anticancer or antimicrobial properties.

- Agrochemical Synthesis : It is used to develop pesticides and herbicides due to its ability to interact with biological systems.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its pharmacological potential:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated dose-dependent inhibition of breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits bactericidal effects against pathogenic microorganisms while sparing beneficial gut flora. It has shown effective inhibition at concentrations as low as 10 µM .

Biological Research

The compound's unique structure enables it to be utilized in studying enzyme inhibition and protein-ligand interactions:

- Mechanism of Action : The halogen atoms can participate in halogen bonding, enhancing the compound's binding affinity to biological targets such as enzymes and receptors. The nitrile group may also engage in hydrogen bonding, influencing the compound’s overall activity .

Anticancer Efficacy

A notable case study evaluated the efficacy of derivatives derived from this compound against various cancer cell lines. Results indicated significant reductions in cell viability, supporting its potential as a lead compound in cancer therapy.

Antimicrobial Evaluation

Another study assessed the antimicrobial activity of this compound against several bacterial strains. The findings revealed effective growth inhibition at low concentrations, highlighting its potential for developing new antibiotics amid rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The nitrile group can also engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity and function .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-chlorobenzonitrile

- 4-Iodo-2-chlorobenzonitrile

- 4-Bromo-5-iodobenzonitrile

Uniqueness

4-Bromo-2-chloro-5-iodobenzonitrile is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and the ability to form multiple types of non-covalent interactions. These properties make it a valuable compound in various synthetic and research applications.

Biological Activity

4-Bromo-2-chloro-5-iodobenzonitrile is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including toxicity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C7H3BrClI. The compound features multiple halogens, which often enhance biological activity through various mechanisms.

Toxicological Profile

According to safety data sheets, this compound exhibits several toxicological properties:

- Irritation : It can cause skin irritation and serious eye damage upon contact.

- Sensitization : There is potential for respiratory or skin sensitization.

- Mutagenicity : The compound has not shown evidence of mutagenic effects in current literature.

- Endocrine Disruption : No evidence of endocrine disrupting properties has been found .

Case Studies

-

Synthesis and Biological Evaluation :

A study focused on the synthesis of halogenated benzonitriles demonstrated that derivatives with bromine and iodine substitutions exhibited enhanced biological activity compared to non-halogenated counterparts. This suggests that this compound could also possess similar enhanced activities . -

Application in Drug Development :

In the context of drug development, halogenated compounds have been identified as critical scaffolds for creating new therapeutic agents. For example, the synthesis of SGLT2 inhibitors has utilized bromoaryl fragments effectively, indicating that compounds like this compound could serve as valuable intermediates in pharmaceutical synthesis .

Table: Summary of Biological Activities and Toxicity

Properties

IUPAC Name |

4-bromo-2-chloro-5-iodobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRJVWPEFOHCQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClIN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.